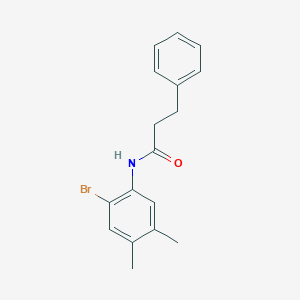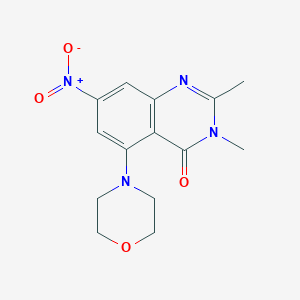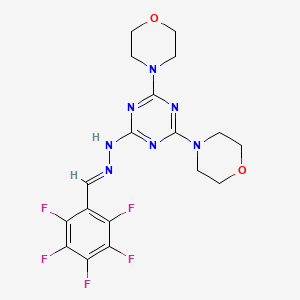![molecular formula C15H14BrN3O3 B5862770 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIP and is a pyridinecarboximidamide derivative that has shown promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, BPIP has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce cell cycle arrest. Additionally, BPIP has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide in lab experiments is its potential as a cancer therapy agent. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for various other applications. However, one of the main limitations of using BPIP in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are many potential future directions for the research of N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide. One potential future direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Moreover, more studies are needed to evaluate the safety and efficacy of BPIP in animal models before it can be considered for clinical trials.
Métodos De Síntesis
The synthesis of N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide is a complex process that involves the use of various reagents and solvents. The most commonly used method for synthesizing this compound is through the reaction of 2-aminopyridine with 4-bromophenacyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate product, which is then reacted with N-(tert-butoxycarbonyl)glycine to produce the final product, N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide.
Aplicaciones Científicas De Investigación
N-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BPIP can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(21-12-7-5-11(16)6-8-12)15(20)22-19-14(17)13-4-2-3-9-18-13/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARCBIPGQMBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)

![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)


![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)



![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)